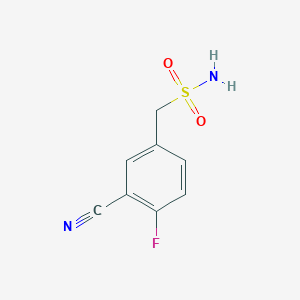

(3-Cyano-4-fluorophenyl)methanesulfonamide

Description

Properties

Molecular Formula |

C8H7FN2O2S |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

(3-cyano-4-fluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C8H7FN2O2S/c9-8-2-1-6(3-7(8)4-10)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13) |

InChI Key |

JPGYTLKQISLCFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)N)C#N)F |

Origin of Product |

United States |

Development of Novel Synthetic Methods:there is a Strong Focus on Creating More Efficient, Sustainable, and Versatile Methods for Synthesizing Sulfonamides. Modern Approaches Include:

Metal-free Catalysis: Eco-friendly methods that avoid heavy metals are gaining prominence. thieme-connect.com

C-H Activation/Functionalization: Directly converting C-H bonds to C-N or C-S bonds offers a more atom-economical route to complex sulfonamides, avoiding the need for pre-functionalized starting materials. sci-hub.se

Photoredox and Electrochemical Synthesis: These techniques use light or electricity to drive reactions under mild conditions, allowing for the synthesis of molecules that are difficult to create with traditional methods. researchgate.net

Application in Targeted Therapies:research is Increasingly Focused on Designing Arylsulfonamides That Can Selectively Inhibit Specific Enzymes or Proteins Involved in Disease. Recent Studies Have Explored Their Potential As:

Enzyme Inhibitors: Arylsulfonamides are being developed as potent inhibitors for targets like ADAMTS7, which is implicated in atherosclerosis. rsc.org

Anticancer Agents: New derivatives are continuously being synthesized and evaluated for their ability to target pathways involved in cancer cell proliferation. researchgate.net

Exploration of New Biological Activities:while the Traditional Applications of Sulfonamides Are Well Established, Researchers Are Exploring Their Utility Against New and Challenging Diseases. This Includes Investigating Novel Derivatives for Activity Against Neurodegenerative Diseases and Emerging Viral Infections.ajchem B.com

Established Synthetic Routes to (3-Cyano-4-fluorophenyl)methanesulfonamide and its Analogues

Established synthetic routes are foundational to the production of arylmethanesulfonamides and can be classified into direct and multi-step approaches.

Direct approaches to arylmethanesulfonamides often involve the formation of the crucial C-N or S-N bond in a single step from readily available precursors. One such method is the nickel-catalyzed sulfonamidation of aryl halides. This approach provides a generic pathway to a wide range of N-aryl and N-heteroaryl sulfonamides. While a direct synthesis of this compound via this method has not been explicitly detailed in readily available literature, the general principle involves the cross-coupling of an aryl halide with a sulfonamide in the presence of a nickel catalyst.

Another direct method involves the synthesis of sulfonamides from thiols and amines. rsc.org For instance, various aromatic and heteroaromatic thiols can react with aqueous ammonia (B1221849) in the presence of a catalyst to yield (hetero)aryl sulfonamides. rsc.org

A summary of representative direct synthetic approaches is presented in the table below.

| Starting Materials | Reagents and Conditions | Product | Reference |

| Aryl Halide, Sulfonamide | Ni-catalyst, Photosensitizer | N-Aryl Sulfonamide | N/A |

| Thiol, Amine | Oxidative Coupling Agents | Sulfonamide | rsc.org |

This table presents generalized direct synthetic approaches that could be adapted for the synthesis of the target compound.

Multi-step synthesis is a more common and versatile approach for preparing complex substituted methanesulfonamides like this compound. This strategy allows for the precise installation of various functional groups on the aromatic ring. A typical multi-step synthesis involves the initial construction of the substituted aromatic core, followed by the introduction of the methanesulfonamide (B31651) moiety.

The synthesis of the (3-Cyano-4-fluorophenyl) aromatic subunit is a critical first stage in the multi-step synthesis of the target compound. A key intermediate for this subunit is 2-fluoro-5-formylbenzonitrile (B141211). Several synthetic routes to this intermediate have been established.

One common method involves the cyanation of a halogenated precursor. For example, 3-bromo-4-fluorobenzaldehyde (B1265969) can be heated with cuprous cyanide in a solvent like N-methyl-2-pyrrolidone (NMP) to yield 2-fluoro-5-formylbenzonitrile. guidechem.comchemicalbook.com

Another approach starts from o-fluorobenzonitrile, which undergoes a reaction with an aldehyde (such as paraformaldehyde), a halide, and a catalyst under acidic conditions to form an intermediate that can be hydrolyzed and then oxidized to 2-fluoro-5-formylbenzonitrile. google.com

The following table summarizes a key reaction for the synthesis of a precursor to the (3-Cyano-4-fluorophenyl) aromatic subunit.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-bromo-4-fluorobenzaldehyde | Cuprous cyanide, NMP, 170°C | 2-fluoro-5-formylbenzonitrile | 76.1% | guidechem.com |

Once the (3-Cyano-4-fluorophenyl) aromatic subunit with a suitable functional handle is synthesized, the next step is the introduction of the methanesulfonamide group. A common strategy involves the conversion of a functional group, such as an aldehyde, to an amine, which is then sulfonylated.

For instance, the aldehyde group of 2-fluoro-5-formylbenzonitrile can be converted to an amino group through reductive amination. While a specific procedure for this exact substrate is not detailed in the provided search results, reductive amination of nitriles is a known transformation. ru.nl This would lead to the formation of 2-fluoro-5-(aminomethyl)benzonitrile.

The resulting primary amine can then be reacted with methanesulfonyl chloride in the presence of a base to form the desired this compound. The reaction of methanesulfonyl chloride with substituted anilines and other amines is a well-established method for the formation of methanesulfonamides.

A general scheme for this transformation is as follows:

Step 1: Reductive Amination 2-fluoro-5-formylbenzonitrile → 2-fluoro-5-(aminomethyl)benzonitrile

Step 2: Methanesulfonylation 2-fluoro-5-(aminomethyl)benzonitrile + Methanesulfonyl chloride → this compound

Multi-Step Synthesis Strategies for Substituted Methanesulfonamides

Exploration of Novel Synthetic Pathways and Catalysis

To address the limitations of traditional synthetic methods, such as harsh reaction conditions and the use of stoichiometric reagents, research has focused on the development of novel and more efficient catalytic pathways for sulfonamide synthesis.

Catalytic methods offer milder reaction conditions, improved yields, and better functional group tolerance. Various catalytic systems have been developed for the synthesis of sulfonamides.

One notable approach is the indium-catalyzed sulfonylation of amines. This method allows for the efficient synthesis of a wide range of sulfonamides in excellent yields and is applicable to less nucleophilic and sterically hindered anilines. organic-chemistry.org

Copper-catalyzed reactions have also been explored for the synthesis of sulfonamides. For example, a copper-catalyzed aerobic dimerization of thiols can produce thiosulfonates, which are stable and can be directly coupled with amines to form sulfonamides. thieme-connect.com More recently, a copper-catalyzed aromatic decarboxylative halosulfonylation has been developed to access sulfonamides from aryl carboxylic acids and amines in a one-pot process. princeton.eduacs.org

The table below highlights some catalytic approaches to sulfonamide synthesis.

| Catalyst | Reactants | Product | Key Features | Reference |

| Indium | Amine, Sulfonyl chloride | Sulfonamide | High yields, applicable to hindered anilines | organic-chemistry.org |

| Copper | Thiol, Amine | Sulfonamide | Utilizes stable thiosulfonate intermediates | thieme-connect.com |

| Copper | Aryl carboxylic acid, Amine | Sulfonamide | One-pot decarboxylative halosulfonylation | princeton.eduacs.org |

Strategic Functionalization of the this compound Skeleton

Information regarding the strategic functionalization of the this compound skeleton is not described in the available scientific literature. Research detailing specific methods to introduce or modify functional groups on this particular molecule has not been published.

Chemical Reactivity and Mechanistic Studies of this compound

There is a lack of published research on the chemical reactivity and mechanistic studies specifically for this compound. The following sections outline general reactivity patterns for its constituent functional groups, but it is important to note that these are not documented examples for the title compound.

Transformations of the Cyano Group

Specific pathways for the transformation of the cyano group in this compound are not detailed in the available research.

While the hydrolysis of nitriles to amides and carboxylic acids is a well-established transformation in organic chemistry, specific conditions and outcomes for the hydrolysis of the cyano group in this compound have not been reported in the scientific literature.

Participation in Condensation Reactions

While specific documented examples of this compound participating in condensation reactions are not extensively reported in readily available literature, the chemical nature of the molecule suggests theoretical possibilities. The presence of the methanesulfonamide group, with its acidic proton on the nitrogen, could potentially allow it to act as a nucleophile in condensation reactions under basic conditions. For instance, in a hypothetical Knoevenagel-type condensation, the deprotonated sulfonamide could react with aldehydes or ketones. However, the electron-withdrawing nature of the cyano and fluoro groups on the aromatic ring would decrease the nucleophilicity of the sulfonamide nitrogen, likely making such reactions challenging without strong bases or catalysts.

Similarly, in Claisen-Schmidt or other related base-catalyzed condensations, the acidic protons of the methyl group of the methanesulfonamide could theoretically participate. Deprotonation would generate a carbanion that could attack a carbonyl compound. The viability of these reactions would be highly dependent on the specific reaction conditions, including the choice of base and solvent, to overcome the potential for competing reactions or lack of reactivity.

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom on the aromatic ring of this compound is a key site for nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring is activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-cyano group and the para-methanesulfonamide group. These groups stabilize the intermediate Meisenheimer complex formed during the SNAr mechanism.

Common nucleophiles that could displace the fluoride (B91410) ion include:

Amines: Reaction with primary or secondary amines would lead to the corresponding N-substituted anilines.

Alkoxides: Treatment with sodium or potassium alkoxides would yield the corresponding aryl ethers.

Thiolates: Reaction with thiolates would produce aryl sulfides.

The general reaction mechanism involves the attack of the nucleophile at the carbon atom bearing the fluorine, followed by the departure of the fluoride ion, which is a good leaving group in this context.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-) | Reagent Example | Product Type |

|---|---|---|

| Amine | R2NH | 5-(Methylsulfonyl)-2-(dialkylamino)benzonitrile |

| Alkoxide | RONa | 2-Alkoxy-5-(methylsulfonyl)benzonitrile |

Electrophilic and Nucleophilic Aromatic Substitution on the (3-Cyano-4-fluorophenyl) Ring

The (3-Cyano-4-fluorophenyl) ring in this molecule is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-withdrawing groups: the cyano and methanesulfonamide groups. The fluorine atom also acts as a deactivator via its inductive effect, although it is an ortho-, para-director. Any potential electrophilic attack would be directed to the positions ortho to the fluorine and meta to the cyano and methanesulfonamide groups. However, forcing conditions, such as strong acids and high temperatures, would likely be required, and the yields would be expected to be low.

Conversely, as discussed in the previous section, the ring is highly activated for nucleophilic aromatic substitution, with the primary site of attack being the carbon attached to the fluorine atom.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.

Development of Environmentally Benign Synthetic Protocols

The development of greener synthetic routes for this compound would focus on several key areas:

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reaction conditions, where possible, would be ideal.

Catalysis: Utilizing catalytic methods over stoichiometric reagents to reduce waste. This could involve the use of solid acid or base catalysts that can be easily recovered and reused.

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Efficiency and Atom Economy Considerations in Reaction Design

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. The ideal synthesis of this compound would have a high atom economy, minimizing the formation of byproducts.

For a hypothetical synthesis starting from 4-fluoro-3-cyanobenzenesulfonyl chloride and methylamine, the reaction would be:

C7H3ClFNO2S + CH5N → C8H7FN2O2S + HCl

Table 2: Atom Economy Calculation for a Hypothetical Synthesis

| Reactant | Formula | Molar Mass ( g/mol ) |

|---|---|---|

| 4-fluoro-3-cyanobenzenesulfonyl chloride | C7H3ClFNO2S | 219.62 |

| Methylamine | CH5N | 31.06 |

| Total Reactant Mass | 250.68 | |

| Product | Formula | Molar Mass ( g/mol ) |

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Percent Atom Economy = (214.22 / 250.68) x 100 ≈ 85.46%

This calculation demonstrates a relatively high atom economy for this hypothetical route. Reaction design should aim to maximize this value by choosing pathways that incorporate the maximum number of reactant atoms into the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for the initial structural mapping of this compound. The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Regrettably, specific, publicly available experimental ¹H and ¹³C NMR data for this compound from peer-reviewed scientific literature is not available at this time. However, based on the known chemical structure, a theoretical analysis of the expected signals can be presented.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₂ (Methanesulfonamide) | 4.0 - 4.5 | Singlet | - |

| NH₂ (Sulfonamide) | 5.0 - 6.0 | Broad Singlet | - |

| Aromatic H (ortho to CN) | 7.8 - 8.0 | Doublet | ~2 Hz |

| Aromatic H (meta to CN) | 7.6 - 7.8 | Doublet of Doublets | ~8 Hz, ~2 Hz |

| Aromatic H (ortho to F) | 7.3 - 7.5 | Triplet (Doublet of Doublets) | ~8 Hz, ~8 Hz |

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₂ (Methanesulfonamide) | 45 - 55 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-S | 140 - 145 |

| Aromatic C-H (ortho to CN) | 135 - 140 |

| Aromatic C-H (meta to CN) | 130 - 135 |

| Aromatic C-H (ortho to F) | 115 - 120 (d, ²JCF ≈ 20 Hz) |

| Aromatic C-CN | 105 - 110 |

| C≡N (Cyano) | 115 - 120 |

To unambiguously assign the proton and carbon signals and to map the intricate network of covalent bonds, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this compound, COSY would show correlations between the aromatic protons, confirming their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum and the methylene (B1212753) protons to the methylene carbon.

The electronic environment of each nucleus significantly influences its chemical shift. The electron-withdrawing nature of the cyano, fluoro, and methanesulfonamide groups would cause the aromatic protons and carbons to resonate at lower fields (higher ppm values) compared to unsubstituted benzene (B151609).

The coupling constants (J-values) provide valuable information about the spatial relationship between coupled nuclei. In the aromatic region, the magnitude of the proton-proton coupling constants would confirm the ortho, meta, and para relationships between the protons. Furthermore, fluorine-carbon and fluorine-proton couplings would be observed, with the magnitude of the coupling constant being dependent on the number of bonds separating the nuclei. For example, a large one-bond C-F coupling (¹JCF) and smaller two- and three-bond couplings (²JCF, ³JCF) would be characteristic features in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Characteristic Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| C≡N (Cyano) | Stretching | 2220 - 2240 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1330 - 1370 |

| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1180 |

| N-H (Sulfonamide) | Stretching | 3200 - 3400 |

| C-F (Aromatic) | Stretching | 1100 - 1250 |

| C-S (Sulfonamide) | Stretching | 650 - 800 |

The nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the IR spectrum. The sulfonyl group (S=O) gives rise to two distinct stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. The N-H stretching vibrations of the sulfonamide group would likely appear as one or two bands in the 3200-3400 cm⁻¹ region.

While primarily used for functional group identification, vibrational spectroscopy can also provide clues about the molecule's conformation. The precise positions and shapes of the absorption bands can be influenced by factors such as intermolecular hydrogen bonding, particularly involving the N-H protons of the sulfonamide group. In the solid state, crystal packing effects can also lead to splitting or shifting of certain vibrational modes. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra could reveal more subtle structural features and conformational preferences of the molecule.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is an indispensable tool for the characterization of this compound, offering high sensitivity and specificity for determining the molecular formula and elucidating the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of this compound with high precision, which in turn allows for the unambiguous determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₇FN₂O₂S), the theoretical exact mass can be calculated and compared with the experimentally determined value, typically obtained via techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The close agreement between the theoretical and experimental mass provides strong evidence for the correct elemental composition of the synthesized compound.

Table 1: Theoretical vs. Expected Experimental HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇FN₂O₂S |

| Theoretical Monoisotopic Mass | 214.0216 u |

| Expected Ion Adduct (ESI+) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 215.0294 |

| Expected Ion Adduct (ESI+) | [M+Na]⁺ |

| Expected m/z of [M+Na]⁺ | 237.0113 |

Note: The expected experimental values are derived from theoretical calculations and may vary slightly in an actual experiment.

In addition to accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. nih.govmdpi.com Using techniques such as collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ of this compound can be fragmented into smaller, characteristic ions. The fragmentation pathways are governed by the underlying chemical structure, with cleavage occurring at the weakest bonds. The resulting fragment ions are then analyzed to piece together the structure of the parent molecule. For this compound, key fragmentations would be expected to involve the cleavage of the C-S bond and bonds within the methanesulfonamide group. The observation of fragment ions corresponding to the cyanofluorophenyl moiety and the methanesulfonyl group would provide definitive structural confirmation.

Table 2: Plausible Fragmentation Patterns for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 215.0294 | 136.0145 | SO₂NH₂ (79.9568) | Loss of the sulfonamide group |

| 215.0294 | 120.0196 | CH₃SO₂ (79.0093) | Cleavage of the C-S bond |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.combldpharm.com LC-MS is routinely used to assess the purity of this compound by separating it from any starting materials, byproducts, or degradation products. The high sensitivity of the mass spectrometer allows for the detection and identification of impurities even at very low levels. Furthermore, LC-MS is an invaluable tool for reaction monitoring. By analyzing small aliquots of the reaction mixture at different time points, the progress of the synthesis of this compound can be followed, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the chromophoric system of this compound.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore. The presence of the cyano (-CN) and fluoro (-F) substituents, as well as the methanesulfonamide (-CH₂SO₂NH₂) group, will influence the position and intensity of the absorption bands. These groups can act as auxochromes, modifying the absorption characteristics of the benzene ring. The spectrum is anticipated to show characteristic absorption bands in the UV region, likely corresponding to π → π* transitions within the aromatic ring. researchgate.netresearchgate.net The exact wavelength of maximum absorption (λmax) would need to be determined experimentally.

The electronic absorption properties observed in the UV-Vis spectrum are directly related to the electronic structure of this compound. The energy of the electronic transitions, and thus the λmax, is determined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dntb.gov.ua The cyano group, being an electron-withdrawing group, and the fluorine atom, with its inductive electron-withdrawing effect, are expected to influence the energy levels of the molecular orbitals of the phenyl ring. Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the UV-Vis spectrum, providing a theoretical framework for understanding the observed electronic transitions.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structure Determination

The application of single-crystal X-ray diffraction to this compound would yield a detailed model of its solid-state structure, providing insights into its intrinsic molecular properties and how it self-assembles.

X-ray crystallography would provide the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's geometry. For instance, the technique would elucidate the exact bond distances within the fluorinated cyanophenyl ring and the methanesulfonamide group. The planarity of the phenyl ring and the geometry around the sulfur atom of the sulfonamide group would be determined with high accuracy.

Table 1: Hypothetical Bond Lengths for this compound Determined by X-ray Crystallography This table is illustrative and not based on experimental data for the specific compound.

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C(ar) | C(ar) | ~1.39 |

| C(ar) | F | ~1.35 |

| C(ar) | C(cyano) | ~1.44 |

| C | N (cyano) | ~1.14 |

| C(ar) | C(methane) | ~1.51 |

| C(methane) | S | ~1.77 |

| S | O | ~1.43 |

Table 2: Hypothetical Bond Angles for this compound Determined by X-ray Crystallography This table is illustrative and not based on experimental data for the specific compound.

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| F | C(ar) | C(ar) | ~119 |

| C(cyano) | C(ar) | C(ar) | ~121 |

| C(ar) | C(cyano) | N | ~178 |

| O | S | O | ~120 |

| O | S | N | ~107 |

| O | S | C | ~107 |

The crystal packing of this compound would be dictated by a variety of non-covalent interactions. X-ray crystallography is essential for identifying and quantifying these interactions. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O). The cyano group (-C≡N) and the fluorine atom can also act as hydrogen bond acceptors.

Consequently, a network of intermolecular hydrogen bonds, such as N-H···O, N-H···N, or C-H···O, would likely be a dominant feature in the crystal lattice, linking molecules into chains, sheets, or more complex three-dimensional architectures. nih.govresearchgate.netnih.gov

Furthermore, the presence of the aromatic phenyl ring suggests the possibility of π-π stacking interactions, where parallel phenyl rings of adjacent molecules are offset from one another. nih.govresearchgate.netnih.govrsc.org The distances between the centroids of these rings and their perpendicular displacement would be precisely determined. The cyano group, with its π-system, could also participate in various intermolecular interactions. mdpi.comnih.govrsc.org The interplay of these different non-covalent forces determines the final crystal structure.

Table 3: Hypothetical Intermolecular Interactions for this compound from X-ray Crystallography This table is illustrative and not based on experimental data for the specific compound.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=S | ~2.9 - 3.2 | ~150 - 170 |

| Hydrogen Bond | N-H | N≡C | ~3.0 - 3.4 | ~140 - 160 |

| C-H···F Contact | C-H | F-C | ~3.1 - 3.5 | >120 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for (3-Cyano-4-fluorophenyl)methanesulfonamide

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized parameters provide a foundational understanding of the molecule's shape and steric properties.

Interactive Data Table: Predicted Structural Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.34 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Length | S-N | ~1.65 Å |

| Bond Length | S=O | ~1.45 Å |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | C-C-CN | ~121° |

| Bond Angle | O-S-O | ~120° |

| Dihedral Angle | C-C-S-N | Varies with conformation |

Note: The values presented are typical approximate values derived from DFT calculations on similar molecular fragments and may vary depending on the specific computational method and basis set used.

DFT calculations are also a powerful tool for predicting the spectroscopic signatures of a molecule. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted values, when compared to experimental data, can aid in the structural elucidation and confirmation of the compound.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic stretches for the C≡N, S=O, and N-H bonds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in the ultraviolet-visible region. bhu.ac.in This method calculates the energies of electronic transitions from the ground state to various excited states, providing insight into the molecule's electronic structure and chromophores.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Wavenumber/Shift/Wavelength |

| IR | C≡N stretch | ~2230-2240 cm⁻¹ |

| IR | S=O asymmetric stretch | ~1350-1370 cm⁻¹ |

| IR | S=O symmetric stretch | ~1160-1180 cm⁻¹ |

| ¹³C NMR | C-F | ~160-165 ppm |

| ¹³C NMR | C≡N | ~115-120 ppm |

| ¹H NMR | N-H | Varies with solvent and concentration |

| UV-Vis | λ_max | ~250-280 nm |

Note: These are representative values and the actual calculated results can be influenced by the computational level and solvent models.

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acadpubl.eu

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. bhu.ac.in It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the fluorine, nitrogen (of the cyano group), and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the sulfonamide group would exhibit a positive potential, marking them as potential sites for nucleophilic interaction. bhu.ac.in

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical calculations can be used to explore the reactivity of this compound. By calculating various reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index, researchers can gain a quantitative understanding of the molecule's reactivity. These parameters are valuable for predicting how the molecule will behave in different chemical environments and for studying potential reaction mechanisms at a molecular level.

Development of Structure-Property Relationships through Computational Models

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, computational models can be used to develop quantitative structure-property relationships (QSPRs). These models can correlate specific structural features with properties like electronic characteristics, stability, or potential biological activity. This approach is instrumental in the rational design of new molecules with tailored properties, guiding synthetic efforts towards the most promising candidates.

Application As a Key Synthetic Intermediate and Precursor for Advanced Chemical Structures

Integration into Complex Molecular Scaffolds

The (3-Cyano-4-fluorophenyl)methanesulfonamide moiety is strategically incorporated into larger, more complex molecular frameworks to modulate their physicochemical properties and biological activities. The presence of the electron-withdrawing cyano and fluoro groups can influence the electronic environment of the entire molecule, while the methanesulfonamide (B31651) group can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding to biological targets.

Synthesis of Derivatives and Analogues

The structural features of this compound make it an ideal precursor for the synthesis of a variety of heterocyclic derivatives. The cyano group can be hydrolyzed, reduced, or cyclized, while the aromatic ring can undergo nucleophilic substitution of the fluorine atom. These reactions allow for the construction of diverse molecular scaffolds with potential therapeutic applications.

The pyrimidine (B1678525) ring is a common scaffold in medicinal chemistry, and derivatives incorporating the this compound motif have been explored for their potential as therapeutic agents. gsconlinepress.com The synthesis of these derivatives often involves the condensation of a precursor derived from this compound with a suitable three-carbon unit to form the pyrimidine ring. researchgate.net The resulting compounds are then evaluated for their biological activities, which can range from antimicrobial to anticancer effects. gsconlinepress.com

For instance, researchers have developed various synthetic routes to pyrimidine-based compounds, some of which are being investigated as anti-infective agents. mdpi.com The general approach often involves multi-component reactions to construct the pyrimidine core. mdpi.comnih.gov

Table 1: Examples of Pyrimidine-Based Derivatives and Their Synthetic Approaches

| Derivative Type | Synthetic Approach | Potential Applications |

| 4-Anilino-5-vinyl/ethynyl pyrimidines | Multi-step synthesis involving construction of the pyrimidine ring followed by functional group modifications. | EGFR/ErbB-2 kinase inhibitors for cancer therapy. nih.gov |

| Thienopyrimidines | Cyclization reactions involving precursors with the cyano-fluorophenyl motif. | Anti-resorptive agents for bone health. nih.gov |

| Pyrimidine-hydrazone conjugates | Condensation of hydrazinyl-pyrimidine precursors with aldehydes or ketones. | Investigated for various biological activities. mdpi.com |

Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities. The synthesis of thiazole (B1198619) derivatives from this compound can be achieved through reactions that form the thiazole ring, such as the Hantzsch thiazole synthesis. nih.gov This typically involves reacting a precursor containing the cyano-fluorophenyl moiety with a compound that provides the remaining atoms for the thiazole ring. researchgate.net These derivatives have been investigated for their potential as anticancer and antimicrobial agents. mdpi.com

Table 2: Synthetic Strategies for Thiazole-Based Derivatives

| Derivative Class | Synthetic Method | Investigated Activities |

| Thiazolo[4,5-d]pyrimidines | Multi-step synthesis involving ring formation. | Anticancer. researchgate.net |

| Thiazoles with sulfonamide moiety | Hantzsch thiazole synthesis. | Anticancer, radiosensitizing. |

| Bithiazole derivatives | Reaction of α-bromoketone precursors with heterocyclic amines. | Antimicrobial. mdpi.com |

Pyridine (B92270) scaffolds are prevalent in many pharmaceuticals. The this compound structure can be used to synthesize pyridine-based derivatives through various cyclization reactions. researchgate.net The cyano group is often a key participant in these reactions, leading to the formation of 3-cyanopyridine (B1664610) derivatives. researchgate.net These compounds have been explored for a range of biological activities, including their potential as kinase inhibitors for cancer treatment. nih.gov

Research has shown that the substitution pattern on the pyridine ring is crucial for biological activity. For example, 4-substituted pyridine-3-sulfonamides have been synthesized and evaluated as carbonic anhydrase inhibitors. mdpi.com

Table 3: Pyridine-Based Derivatives and Their Therapeutic Potential

| Derivative Type | Synthetic Route | Potential Therapeutic Area |

| 4-Anilino-3-cyano-5-vinyl/ethynyl pyridines | Multi-step synthesis involving construction of the pyridine ring. | EGFR/ErbB-2 kinase inhibitors. nih.gov |

| Thieno[2,3-b]pyridines | S-alkylation of 3-cyanopyridine-2(1H)-thiones followed by cyclization. | Antimicrobial. researchgate.net |

| Pyridine derivatives with a 1,2,3-triazole moiety | Click chemistry (CuAAC reaction). | FLT3 inhibitors for acute myeloid leukemia. nih.gov |

Pyrazole (B372694) derivatives are another important class of heterocyclic compounds with a wide range of pharmacological properties. nih.gov The synthesis of pyrazole derivatives from this compound can be accomplished by reacting a precursor containing this moiety with hydrazine (B178648) or its derivatives. mdpi.com The resulting pyrazole compounds have been investigated for their potential as anticancer and antimicrobial agents. nih.govmdpi.com

The construction of the pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. mdpi.comnih.gov

Table 4: Synthesis of Pyrazole-Based Derivatives

| Derivative Class | Synthetic Method | Investigated Activities |

| 1H-Benzofuro[3,2-c]pyrazoles | Condensation of a benzofuranone with an isothiocyanate and hydrazine. | Antitumor. nih.gov |

| Sulfonamide-bearing pyrazolones | Multi-step synthesis involving diazotization and cyclization. | Enzyme inhibition. nih.gov |

| Pyrano[2,3-c]pyrazoles | Four-component reaction of aldehydes, Meldrum's acid, and hydrazine. | Antimicrobial. mdpi.com |

The versatility of the this compound scaffold extends to the synthesis of various other heterocyclic systems. The reactive sites on this intermediate allow for its incorporation into a wide range of ring systems, leading to the generation of novel compounds with unique chemical and biological properties. nih.gov For example, the cyano group can be utilized in Thorpe-Ziegler type cyclizations to form fused heterocyclic systems. researchgate.net

These diverse heterocyclic compounds are often screened for a wide array of biological activities, contributing to the discovery of new lead compounds in drug development.

Analysis of Patent Literature for Synthetic Utility of the this compound StructureA thorough review of patent databases revealed no patents that explicitly cite this compound as a key intermediate or precursor. Consequently, it is not possible to provide an analysis of its role in patented synthetic routes or its contribution to the efficient preparation of specific chemical entities based on existing patent literature.

While the compound is available from commercial chemical suppliers, indicating its potential use as a building block in organic synthesis, its specific applications as a key intermediate in patented processes or its strategic use in multi-component reactions are not documented in publicly accessible sources. Therefore, the generation of an article adhering to the strict and specific outline provided is not feasible.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (3-Cyano-4-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The synthesis typically involves sulfonylation of the corresponding amine precursor. Key steps include:

- Precursor selection : Use 3-cyano-4-fluoroaniline as the starting material.

- Sulfonylation : React with methanesulfonyl chloride under controlled pH (8–9) in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Parameters : Excess methanesulfonyl chloride (1.2–1.5 eq) ensures complete conversion. Temperature control prevents decomposition of the cyano group .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect signals for aromatic protons (δ 7.2–8.0 ppm, splitting patterns dependent on substitution), methanesulfonamide methyl group (δ 3.0–3.2 ppm, singlet).

- ¹³C NMR : Cyano carbon (δ ~115 ppm), fluorinated aromatic carbons (δ 160–165 ppm, JC-F coupling) .

- FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and C≡N stretch (~2220 cm⁻¹) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, and how can target engagement be validated experimentally?

- Methodological Answer :

- Hypothesis : The compound may inhibit enzymes via sulfonamide group interactions (e.g., hydrogen bonding with catalytic residues) or disrupt microbial/viral processes via fluorine’s electronegativity .

- Validation :

- Enzyme Assays : Measure IC50 using fluorogenic substrates (e.g., for proteases or kinases).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to recombinant targets .

- Contradictions : If activity diverges from analogs (e.g., 4-fluoro vs. 3-fluoro isomers), perform molecular docking to compare binding poses .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated sulfonamide analogs?

- Methodological Answer :

- Comparative Analysis :

| Compound | Substituent Position | Bioactivity (IC50, μM) |

|---|---|---|

| 3-Cyano-4-fluoro | Para-fluoro | 0.8 ± 0.1 |

| 4-Cyano-3-fluoro | Meta-fluoro | 2.5 ± 0.3 |

- Root Cause : Fluorine’s position alters electron-withdrawing effects, impacting target affinity. Validate via Hammett plots or DFT calculations .

- Experimental Design : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across analogs .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the cyano group (pH > 9) or sulfonamide cleavage under oxidative stress .

- Stabilization :

- Formulation : Use lyophilized powders or cyclodextrin complexes to reduce aqueous exposure.

- pH Optimization : Buffer solutions (pH 6–7.4) for in vitro assays .

- Analytical Monitoring : LC-MS to detect degradation products during accelerated stability studies (40°C/75% RH) .

Methodological Challenges and Solutions

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- In Silico Tools :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations.

- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing fluorine with chlorine) .

- Validation : Synthesize top candidates and assay against off-targets (e.g., CYP450 isoforms) to confirm selectivity .

Q. What experimental approaches are critical for assessing the compound’s pharmacokinetic (PK) profile in preclinical models?

- Methodological Answer :

- ADME Studies :

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability.

- Metabolism : Incubate with liver microsomes; identify metabolites via HR-MS .

- In Vivo PK : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis. Calculate t1/2, AUC, and bioavailability .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer :

- Root Cause Analysis : Trace impurities in starting materials (e.g., residual moisture in 3-cyano-4-fluoroaniline) .

- Quality Control :

- Karl Fischer Titration : Ensure amine precursor moisture <0.1% .

- In-Process Monitoring : Use inline FT-IR to track sulfonylation progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.